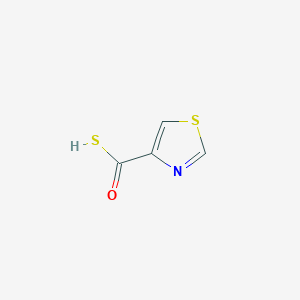
1,3-thiazole-4-carbothioic S-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Thiazole-4-carbothioic S-acid is a heterocyclic organic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Thiazole-4-carbothioic S-acid can be synthesized through various methods. One common synthetic route involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields 1,3,4-thiadiazole derivatives, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Thiazole-4-carbothioic S-acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the thiazole ring, which provide reactive sites for different reagents .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form thiazolidines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazole derivatives, depending on the specific reagents and reaction conditions used .
Aplicaciones Científicas De Investigación
1,3-Thiazole-4-carbothioic S-acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-thiazole-4-carbothioic S-acid involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms enable it to form strong bonds with biological targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1,3-Thiazole-4-carbothioic S-acid can be compared with other similar compounds, such as:
1,3-Thiazole-4-carboxylic acid: Both compounds share the thiazole ring structure, but the presence of different functional groups (carboxylic acid vs.
1,3,4-Thiadiazole derivatives: These compounds also contain a sulfur and nitrogen heterocycle but differ in the arrangement of atoms within the ring.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to other thiazole and thiadiazole derivatives .
Propiedades
Número CAS |
79582-99-3 |
|---|---|
Fórmula molecular |
C4H3NOS2 |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
1,3-thiazole-4-carbothioic S-acid |
InChI |
InChI=1S/C4H3NOS2/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) |
Clave InChI |
FHNQFSBZQGCURP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)C(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



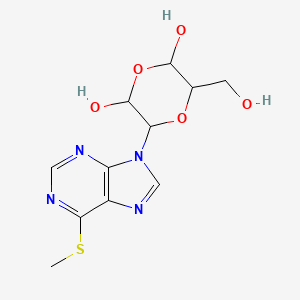

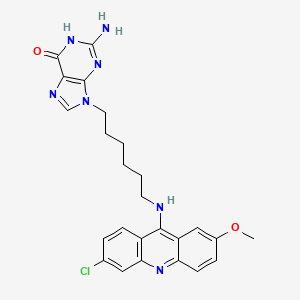



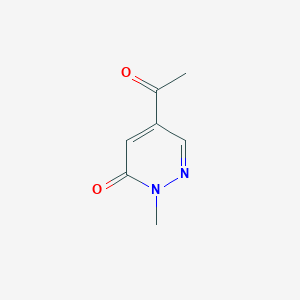



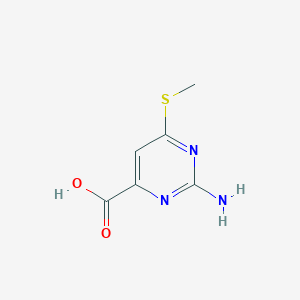

![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
